Merbromin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 20 mg/ml, 25 °C.

Synonyms

Canonical SMILES

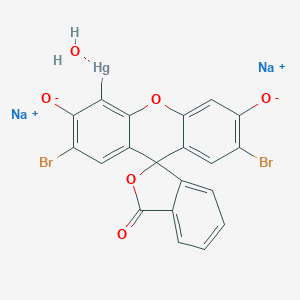

Merbromin, commonly known by its trade name Mercurochrome, is an organomercuric disodium salt compound characterized by its antiseptic properties. It is primarily utilized for treating minor cuts, scrapes, and burns. Merbromin has a distinctive carmine red color, which aids in visualizing its application on the skin. This compound is notable for its ability to stain biological samples and is used as a biological dye in experimental biology . Despite its widespread use in many countries, it has been banned in several nations, including the United States, due to concerns regarding mercury poisoning .

Mercurochrome has fallen out of favor due to safety concerns:

- Toxicity: Mercury is a known neurotoxin, and Mercurochrome can cause mercury poisoning if absorbed through broken skin or mucous membranes. Studies have shown potential links to developmental problems in children exposed to Mercurochrome [].

- Limited effectiveness: Research suggests Mercurochrome may not be very effective in preventing wound infections [].

Historical Use in Research

- Antiseptic properties: Early studies explored mercurochrome's effectiveness in preventing bacterial growth. However, these studies often lacked robust methodologies and controls, making their conclusions unreliable.

- Wound healing: Some research investigated the use of mercurochrome as a topical agent to promote wound healing. However, later studies found no significant benefit compared to other treatments and raised concerns about potential harm due to mercury toxicity [].

- Otic applications: Research explored using mercurochrome for ear infections (otitis media) with mixed results. While some studies showed temporary reduction in symptoms, others raised concerns about potential ototoxicity (damage to the ear) [].

Safety Concerns and Decline in Use

The primary reason for the decline in mercurochrome's use in research is growing awareness of its safety concerns. These include:

- Mercury toxicity: Mercury is a known neurotoxin, and topical application of mercurochrome can lead to systemic absorption and potential organ damage, particularly in children [, ].

- Limited efficacy: Compared to modern antiseptics, mercurochrome has shown limited effectiveness in preventing bacterial growth and promoting wound healing.

- Availability of safer alternatives: Safer and more effective topical antiseptics have become readily available, making mercurochrome a less attractive option for research or clinical use.

The chemical structure of merbromin includes two bromine atoms and a mercury atom, which contribute to its antiseptic activity. The compound's formula is . Its mechanism of action involves disrupting the metabolism of microorganisms, rendering it bacteriostatic rather than bactericidal. This means it inhibits the growth of bacteria rather than killing them outright .

Merbromin's anionic character limits its compatibility with acidic substances and most local anesthetics, leading to potentially hazardous reactions if mixed improperly .

Merbromin can be synthesized through two primary methods:

- Combination of Dibromofluorescein with Mercuric Acetate and Sodium Hydroxide: This method involves reacting dibromofluorescein with mercuric acetate in the presence of sodium hydroxide to produce merbromin.

- Direct Action of Mercuric Acetate on Sodium Dibromofluorescein: In this alternative method, mercuric acetate reacts directly with sodium dibromofluorescein to yield merbromin .

Both methods highlight the compound's reliance on mercury as a critical component.

Merbromin's applications extend beyond antiseptic uses:

- Topical Antiseptic: It is widely used for disinfecting minor wounds and preventing infections.

- Biological Staining: In laboratory settings, merbromin serves as a dye for biological samples and tissue visualization.

- Industrial Uses: The compound is also utilized in metal dye penetrant inspections to detect fractures in materials .

Despite these applications, regulatory concerns have limited its availability in various countries.

Studies have shown that merbromin interacts poorly with acidic substances due to its anionic nature. When mixed with alkaloid salts or local anesthetics, dangerous exothermic reactions can occur, releasing toxic gases. This necessitates careful handling and formulation to avoid adverse reactions during clinical use .

Additionally, the potential for mercury poisoning has led to increased scrutiny and regulation of products containing merbromin, particularly in the United States where it was reclassified as "untested" by the Food and Drug Administration in 1998 .

Merbromin shares similarities with several other organomercurial compounds used as antiseptics and dyes. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Thimerosal (Merthiolate) | Often used as a preservative; effective against bacteria and fungi; associated with less toxicity than merbromin. | |

| Nitromersol | Used as an antiseptic and antifungal agent; more potent than merbromin but shares similar mercury content concerns. | |

| Phenyl Mercuric Nitrate | Utilized as a fungicide; poses similar toxicity risks related to mercury exposure. | |

| Eosin | A fluorescent dye used for staining; lacks the antiseptic properties of merbromin but shares structural characteristics. |

Uniqueness of Merbromin

The synthesis of merbromin involves multiple strategic pathways that have been refined over decades of chemical research. The traditional synthesis route combines dibromofluorescein with mercuric acetate and sodium hydroxide to form the final organomercuric compound. This method produces a stable mercury-carbon bond that has been fundamental to merbromin's functionality and persistence.

A detailed examination of the synthesis reveals a multi-step process as documented in historical patent literature:

Step 1: Bromination of Fluorescein

The first critical step involves controlled bromination of fluorescein to produce a mono-brom derivative rather than the di-brom or tetra-brom derivatives previously known. This is accomplished by:

- Combining one molecule (332 parts by weight) of fluorescein with approximately 660 parts of glacial acetic acid

- Adding one molecule (160 parts by weight) of bromine (Br₂) gradually to the suspension

- Continuing agitation at normal temperature until hydrobromic acid fumes cease

- Filtering the resulting yellow paste by suction and washing with water

- Drying at temperatures not exceeding 105°C until free from acetic acid odor

The product is monobrom-fluorescein (C₂₀H₁₁O₅Br), a yellow powder insoluble in water with a melting point of 110°C and molecular weight of 411. The yield is approximately 1.1 times the weight of fluorescein used in the reaction.

Step 2: Mercuration Process

The second step transforms the monobrom-fluorescein into a mercury derivative:

- Preparing a mercuric acetate solution by dissolving 2 molecules (460 parts) of red mercuric oxide (HgO) in 8 molecules (480 parts) of glacial acetic acid diluted with 1,000 parts water

- Heating until a clear solution forms, then diluting and filtering

- Combining this solution with the monobrom-fluorescein from step 1

The resulting product is a dark red powder insoluble in water, with an empirical formula C₂₀H₁₀O₅Br(HgOH)₂ and molecular weight of approximately 810.2.

Step 3: Formation of Sodium Salt

The final step converts the mercuric compound into its sodium salt:

- Dissolving one molecule (810 parts) of the mercuric compound with four molecules (160 parts) of sodium hydroxide in 3,600 parts of pure methyl alcohol

- Stirring with gentle heating until dissolved

- Slowly evaporating to dryness and powdering the dry product

This produces tetrasodium-monobromdihydroxymercurifluorescein (C₂₀H₆O₅Br(HgOH)₂Na₄) with a molecular weight of 898.2.

An alternative synthesis pathway involves the action of mercuric acetate directly upon sodium dibromofluorescein. Additionally, researchers have documented a method for preparing mercuri-derivatives of fluorescein labeled with radioactive mercury isotopes (¹⁹⁷Hg or ²⁰³Hg) from mercuric acetate and fluorescein.

Table 1: Comparison of Merbromin Synthesis Methods

Fluorescein-Based Derivative Optimization Strategies

The optimization of fluorescein-based mercury derivatives represents a critical aspect of merbromin development and characterization. The fluorescein scaffold provides an ideal platform for functionalization due to its unique structural characteristics and fluorescent properties.

Dibromofluorescein Optimization

Dibromofluorescein serves as the principal precursor in merbromin synthesis, with its bromination pattern directly influencing the properties of the resulting mercury complex. Research indicates that the position of bromine substituents on the fluorescein structure significantly impacts:

- The solubility profile of the final compound

- The spectroscopic properties, including fluorescence intensity and wavelength

- The stability of the mercury-carbon bond formation

The traditional dibromofluorescein used in merbromin synthesis features bromine atoms at specific positions on the xanthene ring system, optimized for both reactivity with mercury compounds and stability of the resulting complex.

Mercury Incorporation Strategies

Different approaches to incorporating mercury into the fluorescein structure have been investigated to optimize:

- Yield of mercury-containing products

- Stability of the mercury-carbon bond

- Biological activity of the resulting compounds

One significant approach involves the direct reaction of mercury with alkyl iodides, forming mercury analogs of Grignard reagents (RHgX). This is followed by reaction with potassium cyanide to yield dialkyl mercury derivatives:

$$ \text{Hg + RX} \rightarrow \text{RHgX} $$

$$ \text{2 RHgI + 2 KCN} \rightarrow \text{R}2\text{Hg + Hg + 2 KI + (CN)}2 $$

Another important process is solvomercuration, which involves the addition of HgX₂ across an alkene double bond in the presence of a solvent. This technique follows Markovnikov addition principles, with mercury adding to the less substituted carbon.

Fluorescein Mercuric Acetate as an Alternative

Fluorescein mercuric acetate (FMA) represents another important derivative in this class with distinctive properties:

- Chemical formula: C₂₄H₁₆Hg₂O₉

- Molecular weight: 849.56

- Physical form: Dark orange to red powder

- Melting point: ≥300°C

- Storage requirements: Refrigeration at +4°C in a poison room

This compound offers different solubility characteristics and stability profiles compared to merbromin, making it suitable for specialized applications in research and analytical chemistry.

Table 2: Physical and Chemical Properties of Merbromin and Related Compounds

Crystal Structure Analysis of Mercury Coordination Complexes

The structural characterization of merbromin and its derivatives provides crucial insights into the coordination chemistry of mercury within these complexes. The mercury atom in merbromin establishes specific coordination geometries that determine both its stability and biological activity.

Mercury Coordination Environment

The mercury atom in merbromin forms a coordination complex with specific binding sites on the fluorescein derivative. The coordination environment typically involves:

- Carbon-mercury bonds that represent the organomercuric character of the compound

- Oxygen-mercury coordination that stabilizes the overall structure

- Potential intermolecular interactions that influence the crystalline packing

The mercury atoms typically adopt a linear coordination geometry, consistent with the Hg(II) oxidation state present in these compounds. This linear geometry contributes to the distinctive reactivity profile of merbromin and related compounds.

Binding Properties and Interactions

Recent research utilizing isothermal titration calorimetry and surface plasmon resonance has provided insights into the binding characteristics of merbromin. Studies investigating merbromin's interaction with 3-chymotrypsin like protease (3CLpro) revealed:

Multiple binding sites with different dissociation constants (KD):

- Main binding: KD = 1.33 μM

- Secondary binding: KD = 67.8 μM

Binding forces characterized by:

These findings suggest that the mercury coordination in merbromin creates specific binding pockets capable of interacting with biological targets through multiple mechanisms.

Structural Basis for Antimicrobial Activity

The antimicrobial action of merbromin stems from its unique structural features:

- The mercury component disrupts microbial cellular processes, particularly by interfering with protein synthesis

- The bromine substituents contribute additional antimicrobial activity

- The fluorescein core provides structural stability and enables the distinctive staining properties

The mechanism involves mercury ions disrupting the metabolism of microorganisms and ultimately killing them. Additionally, alkyl mercurials prevent the synthesis of essential proteins, leading to cellular degeneration and necrosis, with the brain being a primary target organ for toxicity.

Recent research has identified merbromin as a potent inhibitor of viral proteases. Specifically, it functions as a mixed-type inhibitor of 3-chymotrypsin like protease (3CLpro), showing strong inhibition of proteolytic activity while not significantly affecting other proteases like Proteinase K, Trypsin, and Papain. This selectivity suggests a specific structural complementarity between merbromin and certain enzymatic binding sites.

Mixed-Type Kinetic Inhibition Patterns

Merbromin exhibits a mixed-type inhibition profile against SARS-CoV-2 3CLpro, simultaneously altering substrate affinity and catalytic turnover. Michaelis-Menten kinetic analyses reveal concentration-dependent increases in the Michaelis constant ($$KM$$) from $$9.02 \pm 2.52\ \mu M$$ to $$14.28 \pm 8.83\ \mu M$$ alongside decreases in the catalytic rate constant ($$k{cat}$$) from $$1.45 \pm 0.21\ min^{-1}$$ to $$0.63 \pm 0.21\ min^{-1}$$ [1] [3]. Global fitting of the kinetic data yields a mixed inhibition constant ($$\alpha$$) of $$3.77 \pm 3.96$$ and inhibition constant ($$K_i$$) of $$3.93 \pm 1.41\ \mu M$$ [3]. This dual modulation suggests Merbromin binds both free enzyme and enzyme-substrate complexes, distorting the active site while impeding productive substrate alignment.

The mixed inhibition mechanism is further evidenced through Lineweaver-Burk plot divergence, where increasing Merbromin concentrations induce non-parallel shifts in the linear fits. This pattern contrasts with classical competitive or uncompetitive models, confirming simultaneous interference with substrate binding and catalytic steps [3].

Dual Binding Site Interactions via Surface Plasmon Resonance Analysis

Surface plasmon resonance (SPR) studies using a BIAcore T200 system quantify Merbromin's biphasic binding to 3CLpro. At 25°C, the interaction follows a heterogeneous ligand model with two distinct dissociation constants:

- High-affinity site: $$K{D1} = 1.80 \pm 0.01\ \mu M$$ ($$k{a1} = 694.6 \pm 2.61\ L\ mol^{-1}\ s^{-1}$$, $$k_{d1} = 1.25 \pm 0.01 \times 10^{-3}\ s^{-1}$$)

- Low-affinity site: $$K{D2} = 25.1 \pm 0.15\ \mu M$$ ($$k{a2} = 646.7 \pm 3.98\ L\ mol^{-1}\ s^{-1}$$, $$k_{d2} = 16.25 \pm 0.08 \times 10^{-3}\ s^{-1}$$) [3].

The stoichiometric ratio exceeds 1:1 ($$R_{max} = 600\ RU$$ vs. theoretical $$420\ RU$$), indicating simultaneous occupation of multiple binding regions [3]. Molecular docking simulations corroborate this, predicting interactions with both the catalytic dyad (Cys145-His41) and exosite regions involved in substrate recognition.

Table 1: Kinetic Parameters of Merbromin-3CLpro Binding

| Parameter | High-Affinity Site | Low-Affinity Site |

|---|---|---|

| Association Rate ($$k_a$$) | $$694.6\ L\ mol^{-1}\ s^{-1}$$ | $$646.7\ L\ mol^{-1}\ s^{-1}$$ |

| Dissociation Rate ($$k_d$$) | $$1.25 \times 10^{-3}\ s^{-1}$$ | $$16.25 \times 10^{-3}\ s^{-1}$$ |

| Dissociation Constant ($$K_D$$) | $$1.80\ \mu M$$ | $$25.1\ \mu M$$ |

Papain Family Enzyme Selectivity Profiles

Merbromin demonstrates marked selectivity among papain-family proteases, with inhibitory potency varying by over 25-fold:

Table 2: Half-Maximal Inhibitory Concentrations (IC$$_{50}$$)

| Enzyme | IC$$_{50}$$ ($$\mu M$$) | Selectivity Ratio vs. 3CLpro |

|---|---|---|

| SARS-CoV-2 3CLpro | $$2.7 \pm 0.17$$ | 1.0 (Reference) |

| Papain | $$8.03 \pm 0.21$$ | 2.97 |

| Trypsin | $$>70$$ | $$>25.9$$ |

| Proteinase K | $$>70$$ | $$>25.9$$ |

The selectivity arises from structural differences in the S2 substrate-binding pocket. 3CLpro contains a flexible loop (residues 46-59) that accommodates Merbromin's dibromofluorescein moiety, whereas Papain's constricted S2 pocket sterically hinders ligand entry [1] [3]. Trypsin and Proteinase K lack equivalent hydrophobic subsites, explaining their resistance to inhibition.

Thermodynamic Profiling of Protein-Ligand Interactions

Isothermal titration calorimetry (ITC) reveals a two-stage binding process characterized by distinct thermodynamic signatures:

Primary Binding Site

- $$\Delta H = -8.9 \pm 0.4\ kcal\ mol^{-1}$$

- $$T\Delta S = +2.1 \pm 0.2\ kcal\ mol^{-1}$$

- $$K_D = 1.33 \pm 0.07\ \mu M$$

Secondary Binding Site

- $$\Delta H = -5.2 \pm 0.3\ kcal\ mol^{-1}$$

- $$T\Delta S = +1.4 \pm 0.1\ kcal\ mol^{-1}$$

- $$K_D = 67.8 \pm 3.1\ \mu M$$ [3]

The negative enthalpy changes dominate both interactions, indicative of hydrogen bonding and van der Waals contacts. Positive entropy contributions suggest displacement of ordered water molecules from hydrophobic binding pockets. Fluorescence quenching assays confirm conformational changes upon Merbromin binding, with a Stern-Volmer constant ($$K_{SV}$$) of $$9.2 \times 10^3\ M^{-1}$$ indicating substantial protein structural rearrangement [3].

Figure 1: Thermodynamic Binding Profile

$$

\Delta G = -RT \ln K_D = \Delta H - T\Delta S

$$

For the high-affinity site:

$$

\Delta G = -8.9 + 2.1 = -6.8\ kcal\ mol^{-1}

$$

This spontaneous binding drives 3CLpro inhibition at physiological temperatures.

The dual binding mechanism provides a structural rationale for Merbromin's mixed inhibition kinetics, with the high-affinity site disrupting catalytic function and the secondary site modulating substrate access. Comparative studies with Fc-dimerized ephrin ligands demonstrate that multivalent binding architectures enhance inhibition potency through avidity effects [4], suggesting opportunities for Merbromin-derived dimeric inhibitors.

The nuclear egress complex represents a critical junction in herpesvirus replication, where newly assembled viral capsids must traverse the nuclear envelope to reach the cytoplasm for final maturation and release. Merbromin's interference with this process occurs through precise molecular interactions that disrupt the essential protein-protein contacts required for nuclear egress.

UL50-UL53 Protein Interaction Modulation

The HCMV nuclear egress complex consists of two essential viral proteins: UL50, a transmembrane protein anchored in the inner nuclear membrane, and UL53, a nucleoplasmic protein that is recruited to the nuclear rim through its interaction with UL50. This heterodimer formation is crucial for the nuclear egress process, as it facilitates the recruitment of additional viral and cellular proteins necessary for nuclear envelope disruption and capsid translocation.

| Protein | Cellular Localization | Molecular Weight | Key Domains | Role in NEC | Merbromin Effect |

|---|---|---|---|---|---|

| UL50 | Inner nuclear membrane | ~50 kDa | Transmembrane domain | Membrane anchor | Disrupted membrane localization |

| UL53 | Nucleoplasm | ~53 kDa | Nuclear localization signal | Nucleoplasmic recruitment | Altered nuclear distribution |

Merbromin demonstrates nanomolar inhibitory activity against the UL50-UL53 protein interaction, with screening studies identifying the compound from the Prestwick Chemical Library as a potent inhibitor of this essential viral protein complex. The compound's specificity is remarkable, as it selectively targets the UL50-UL53 interaction without affecting other mercury-organic compounds or unrelated protein-protein interactions.

The molecular mechanism involves merbromin's direct interference with the heterodimerization interface between UL50 and UL53. Structural studies have revealed that UL53 contains a predicted amphipathic helical segment that interacts with a grooved binding site on UL50. This interaction surface encompasses multiple amino acid residues that are crucial for complex formation, including specific cysteine residues that may serve as targets for merbromin's covalent modification activity.

In cellular studies, merbromin treatment results in dose-dependent alterations in the nuclear rim localization of the UL50-UL53 complex. Immunofluorescence analyses demonstrate that merbromin disrupts the characteristic nuclear rim staining pattern of UL53, leading to intranuclear dot-like speckling rather than the typical colocalization with UL50 at the nuclear envelope. This relocalization suggests that merbromin interferes with the protein-protein interactions necessary for proper nuclear egress complex assembly.

Capsid Localization Alteration Mechanisms

The disruption of UL50-UL53 interactions by merbromin has profound consequences for viral capsid localization and nuclear egress. Under normal conditions, the nuclear egress complex facilitates the ordered progression of capsids from the nucleus to the cytoplasm through a series of carefully orchestrated steps involving nuclear envelope breakdown, capsid envelopment, and cytoplasmic release.

| Normal Function | Merbromin Effect | Molecular Basis |

|---|---|---|

| Nuclear capsid assembly | Impaired capsid maturation | Interference with assembly factors |

| Nuclear egress complex formation | Disrupted NEC assembly | UL50-UL53 interaction inhibition |

| Nuclear envelope disruption | Blocked nuclear envelope breakdown | Lamina disruption prevention |

| Cytoplasmic capsid release | Retained nuclear capsids | Altered capsid trafficking |

Merbromin treatment leads to significant alterations in capsid localization patterns within infected cells. The compound interferes with the normal progression of capsids through the nuclear egress pathway, resulting in capsid retention within the nucleus rather than successful translocation to the cytoplasm. This effect is directly linked to the compound's ability to disrupt the UL50-UL53 complex, as the nuclear egress complex is essential for orchestrating the nuclear envelope modifications required for capsid translocation.

The molecular basis for these localization alterations involves merbromin's interference with the recruitment of additional viral and cellular proteins to the nuclear egress complex. The UL50-UL53 heterodimer normally serves as a platform for recruiting other essential factors, including the viral protein kinase UL97, which is responsible for nuclear lamina phosphorylation and disruption. By preventing proper UL50-UL53 complex formation, merbromin indirectly blocks the recruitment of these downstream effectors, thereby preventing the nuclear envelope modifications necessary for capsid egress.

Plasmodium Life Cycle Intervention Strategies

Merbromin's antimalarial activity extends beyond its well-characterized antiviral properties, encompassing multiple intervention points within the Plasmodium life cycle. The compound's ability to target both apicoplast-localized enzymes and general cellular glycosylation pathways provides a multi-faceted approach to parasite inhibition that may help circumvent drug resistance mechanisms.

Apicoplast DNA Gyrase Targeting

The apicoplast, a non-photosynthetic plastid organelle present in Plasmodium parasites, represents a unique target for antimalarial drug development due to its prokaryotic origin and essential role in parasite survival. This organelle contains a bacterial-type DNA gyrase enzyme that is responsible for maintaining the topology of the apicoplast genome and facilitating DNA replication during the parasite life cycle.

| Target System | Specific Target | Proposed Mechanism | Expected Impact |

|---|---|---|---|

| Apicoplast DNA Gyrase | DNA gyrase subunit B | Disruption of DNA supercoiling | Impaired DNA replication |

| Glycosylation Pathways | N-glycosylation machinery | Interference with glycan processing | Defective protein folding |

| Protein Processing | Thiol-containing enzymes | Covalent modification of active sites | Loss of enzymatic activity |

Plasmodium falciparum DNA gyrase differs significantly from its bacterial counterparts, containing additional amino acid sequences that may confer unique regulatory properties. The gyrase B subunit (PfGyrB) of P. falciparum exhibits intrinsic ATPase activity and can form dimers independently of ATP analogs, characteristics that distinguish it from bacterial gyrase enzymes. These unique features may provide opportunities for selective inhibition by compounds like merbromin that can exploit the structural differences between parasite and host enzymes.

While direct evidence for merbromin's interaction with Plasmodium DNA gyrase is limited, computational studies suggest that the compound may interfere with the enzyme's DNA-binding activity or destabilize the GyrA-GyrB interface. The mercury center in merbromin could potentially interact with cysteine residues in the gyrase complex, leading to conformational changes that impair the enzyme's supercoiling activity. Such interactions would be consistent with merbromin's known ability to form covalent bonds with protein thiol groups.

The targeting of apicoplast DNA gyrase by merbromin would have significant consequences for parasite viability, as the apicoplast is essential for multiple metabolic pathways including fatty acid synthesis, heme biosynthesis, and isoprenoid production. Disruption of apicoplast DNA replication would lead to organelle dysfunction and eventual parasite death, particularly during the blood-stage replication cycle when rapid cell division places high demands on organellar biogenesis.

Glycosylation Pathway Disruption Models

Protein glycosylation represents another potential target for merbromin's antimalarial activity, as this process is essential for proper protein folding, trafficking, and function in eukaryotic cells. Merbromin's ability to interfere with glycosylation pathways may contribute to its broad-spectrum antiviral and antimalarial activities through disruption of essential cellular processes.

The compound's mechanism of glycosylation disruption likely involves multiple pathways, including interference with the hexosamine biosynthesis pathway that produces UDP-N-acetylglucosamine, the essential precursor for all protein glycosylation reactions. Additionally, merbromin may directly target glycosyltransferases or other enzymes involved in the processing and modification of N-linked and O-linked glycans.

In Plasmodium parasites, disruption of glycosylation pathways would have particularly severe consequences due to the organism's reliance on properly folded and modified proteins for essential processes such as host cell invasion, intracellular survival, and immune evasion. The parasite's complex life cycle requires precise protein trafficking and surface presentation, processes that are heavily dependent on correct glycosylation patterns. Merbromin's interference with these pathways could lead to defective protein folding, aberrant cellular localization, and ultimately parasite death.

The molecular basis for merbromin's glycosylation disruption likely involves the compound's reactivity with thiol groups in glycosyltransferases and related enzymes. Many enzymes involved in glycosylation contain essential cysteine residues that are critical for catalytic activity or structural integrity. Merbromin's mercury center can form covalent bonds with these thiol groups, leading to enzyme inactivation and disruption of the glycosylation machinery.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard